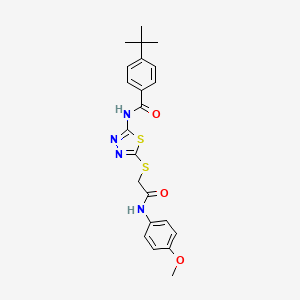

4-(tert-butyl)-N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Descripción

This compound features a 1,3,4-thiadiazole core linked to a benzamide group via a thioether bridge. Key structural elements include:

- 1,3,4-Thiadiazole ring: A heterocyclic scaffold known for diverse bioactivity.

- Thioether linkage: Connects the thiadiazole to a 2-oxoethyl group bearing a 4-methoxyphenylamino substituent. The methoxy group may influence electronic properties and hydrogen-bonding interactions.

Propiedades

IUPAC Name |

4-tert-butyl-N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O3S2/c1-22(2,3)15-7-5-14(6-8-15)19(28)24-20-25-26-21(31-20)30-13-18(27)23-16-9-11-17(29-4)12-10-16/h5-12H,13H2,1-4H3,(H,23,27)(H,24,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKTZEJSJUCFHFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 4-(tert-butyl)-N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic molecule featuring a 1,3,4-thiadiazole ring and various functional groups that contribute to its biological activity. This article reviews the biological properties associated with this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory activities.

Structural Overview

The compound can be structurally represented as follows:

This molecular structure includes:

- A tert-butyl group,

- A thiadiazole moiety,

- An amino group linked to a methoxyphenyl substituent.

Antimicrobial Properties

The 1,3,4-thiadiazole scaffold is known for its broad-spectrum antimicrobial activity. Recent studies have highlighted that derivatives of this moiety exhibit significant activity against various bacterial strains and fungi.

- Mechanism of Action : Thiadiazole derivatives often disrupt bacterial cell wall synthesis and interfere with essential metabolic pathways.

- Case Study : A study indicated that compounds with similar thiadiazole structures showed promising inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL .

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| Thiadiazole Derivative A | S. aureus | 32 |

| Thiadiazole Derivative B | E. coli | 64 |

| Thiadiazole Derivative C | Candida albicans | 42 |

Anticancer Activity

Research has shown that compounds containing the thiadiazole ring can exhibit cytotoxic effects against various cancer cell lines.

- Mechanism of Action : These compounds may induce apoptosis through the activation of caspase pathways or inhibit angiogenesis.

- Case Study : In vitro studies have demonstrated that similar thiadiazole derivatives significantly reduced the viability of breast cancer cells (MCF-7), with IC50 values around 15 µM .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 20 |

| A549 | 18 |

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been investigated.

Aplicaciones Científicas De Investigación

Agricultural Applications

Nematocidal Activity

Recent studies have highlighted the nematocidal properties of 1,3,4-thiadiazole derivatives, including this compound. Research indicates that it exhibits significant activity against the plant-parasitic nematode Bursaphelenchus xylophilus. In comparative studies, this compound demonstrated corrected mortality rates that exceeded those of established commercial nematicides like Tioxazafen. This suggests its potential as an effective agent in agricultural pest control, particularly in managing nematode infestations that threaten crop yields (Liu et al., 2022).

Table 1: Nematocidal Activity Comparison

| Compound | Corrected Mortality Rate (%) |

|---|---|

| 4-(tert-butyl)-N-(5-((2-... | >80 |

| Tioxazafen | <70 |

Medical Applications

Antimicrobial and Larvicidal Activities

The compound has also been evaluated for its antimicrobial and larvicidal properties. Studies have shown that derivatives of 1,3,4-thiadiazole exhibit significant antibacterial and antifungal activities against various pathogens. Additionally, they have proven effective against mosquito larvae, indicating their potential role in public health initiatives aimed at controlling vector-borne diseases (Kumara et al., 2015).

Table 2: Antimicrobial Activity Results

| Pathogen Type | Activity Level (Zone of Inhibition in mm) |

|---|---|

| Gram-positive bacteria | 15 - 25 |

| Gram-negative bacteria | 10 - 20 |

| Fungi | 12 - 22 |

Photodynamic Therapy

Photosensitizer for Cancer Treatment

Recent advancements in cancer treatment using photodynamic therapy (PDT) have identified certain derivatives of 1,3,4-thiadiazole as promising photosensitizers. These compounds demonstrate high singlet oxygen quantum yields, making them suitable for Type II photodynamic therapy applications. This method utilizes light to activate the compound, leading to localized destruction of cancer cells while minimizing damage to surrounding healthy tissue (Pişkin et al., 2020).

Table 3: Photodynamic Therapy Efficacy

| Compound | Singlet Oxygen Quantum Yield (%) |

|---|---|

| 4-(tert-butyl)-N-(5-((2-... | >70 |

| Standard Photosensitizers | <60 |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares the target compound with structurally related thiadiazole and benzamide derivatives:

Key Observations:

Core Heterocycle: The 1,3,4-thiadiazole ring is a common motif in bioactive compounds, contributing to π-π stacking and hydrogen-bonding interactions with biological targets .

Substituent Effects: Lipophilicity: The tert-butyl group in the target compound enhances lipophilicity compared to smaller alkyl or aromatic substituents (e.g., piperidinyl in ), which may improve membrane permeability. Electron-Donating Groups: The 4-methoxyphenylamino group in the target compound could enhance binding to enzymes like acetylcholinesterase or DHFR, as seen in compounds with similar substituents . Chlorinated Analogues: Chlorine atoms (e.g., in ) increase electronegativity and may improve antimicrobial activity but could also raise toxicity concerns.

Biological Activity: Enzyme Inhibition: Thiadiazole-benzamide hybrids (e.g., ) often target enzymes like acetylcholinesterase or DHFR, suggesting the tert-butyl-methoxy derivative may share this mechanism. Anticancer Potential: Compounds with substituted benzylidene groups (e.g., ) show anticancer activity via topoisomerase inhibition or apoptosis induction, hinting at possible applications for the target compound.

Research Findings and Implications

Molecular Docking Insights

- Analogous compounds (e.g., ) bind to DHFR’s active site via hydrogen bonds with Asp27 and hydrophobic interactions with Leu4 and Val114. The tert-butyl group in the target compound may enhance hydrophobic contacts, while the methoxy group could form hydrogen bonds with polar residues .

Q & A

Basic: What synthetic routes are commonly used to prepare this compound?

The synthesis typically involves sequential functionalization of the 1,3,4-thiadiazol-2-amine core. A representative protocol includes:

- Step 1 : Reacting 5-amino-1,3,4-thiadiazole-2-thiol with 2-bromoacetamide derivatives (e.g., 2-((4-methoxyphenyl)amino)-2-oxoethyl bromide) in dry acetone under reflux with anhydrous K₂CO₃ to form the thioether linkage .

- Step 2 : Coupling the intermediate with 4-(tert-butyl)benzoyl chloride in pyridine or DMF using coupling agents like EDCI/HOBt to form the final benzamide .

Purity is confirmed via TLC, and intermediates are characterized by / NMR and mass spectrometry .

Basic: How is structural integrity validated experimentally?

Key techniques include:

- Spectroscopy : NMR (400 MHz) to confirm amide NH peaks (~10–12 ppm) and thiadiazole proton environments. IR confirms C=O (1650–1700 cm) and S–C=N (650–750 cm) stretches .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks and fragmentation patterns .

- X-ray Crystallography (if crystalline): Resolves hydrogen-bonding networks, as seen in related thiadiazole derivatives (e.g., N–H···N interactions stabilizing dimeric structures) .

Advanced: How can reaction yields of the thiadiazole core be optimized?

- Catalyst Selection : EDCI/HOBt enhances amide coupling efficiency by reducing racemization .

- Solvent Effects : Polar aprotic solvents (e.g., DMF, pyridine) improve solubility of intermediates .

- Temperature Control : Reflux in acetone (56–60°C) minimizes side reactions during thioether formation .

- Purification : Recrystallization from ethanol or methanol removes unreacted starting materials .

Advanced: How do structural modifications at the 4-methoxyphenyl group impact bioactivity?

- Electron-Withdrawing Groups (e.g., NO₂, CF₃): Increase electrophilicity, potentially enhancing interactions with enzymatic targets (e.g., kinase active sites) .

- Steric Effects : Bulky substituents reduce binding affinity, as observed in SAR studies of analogous thiazole derivatives .

- Methoxy Group : Improves metabolic stability by reducing oxidative metabolism, as shown in pharmacokinetic studies of related benzamides .

Advanced: What computational methods predict target binding affinity?

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., PFOR or Nek2 kinases), prioritizing hydrogen bonds between the amide group and catalytic residues .

- MD Simulations : GROMACS or AMBER assess stability of ligand-receptor complexes over 100-ns trajectories, focusing on RMSD and binding free energy (MM-PBSA) .

- DFT Calculations : Gaussian09 optimizes geometries and calculates frontier molecular orbitals to predict reactivity .

Advanced: What in vitro assays evaluate anticancer potential?

- MTT Assay : Screens cytotoxicity against cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ values compared to cisplatin .

- Apoptosis Assays : Flow cytometry (Annexin V/PI staining) quantifies programmed cell death induction .

- Kinase Inhibition : ELISA-based assays measure inhibition of Hec1/Nek2 or Aurora kinases, critical for mitotic regulation .

Advanced: How does the tert-butyl group influence pharmacokinetics?

- Lipophilicity : LogP increases by ~1.5 units, enhancing membrane permeability (calculated via ChemAxon) .

- Metabolic Stability : The tert-butyl group resists CYP450-mediated oxidation, as shown in microsomal assays of related compounds .

- Plasma Protein Binding : Hydrophobic interactions with albumin improve half-life, as modeled using SwissADME .

Advanced: How are contradictions in biological data resolved?

- Dose-Response Curves : Replicate assays across multiple cell lines to distinguish cell-specific effects .

- Off-Target Screening : KinomeScan profiling identifies unintended kinase interactions .

- Crystallographic Data : Resolve binding mode discrepancies (e.g., hydrogen-bonding vs. hydrophobic interactions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.